5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione
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Overview
Description
5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a hydroxylamine derivative under controlled conditions. One common method includes the reaction of 2,4-dioxo-1H-pyrimidine with N-hydroxy-C-methylcarbonimidoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the methylcarbonimidoyl group can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. These interactions can affect various biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-hydroxyphthalimide: Known for its use in oxidation reactions.
N-hydroxybenzimidazole: Utilized in direct C-H functionalization reactions.
N-hydroxy-2-pyridone: Studied for its role in enzyme inhibition.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research .
Properties
IUPAC Name |
5-(N-hydroxy-C-methylcarbonimidoyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCVAJUUVCYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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